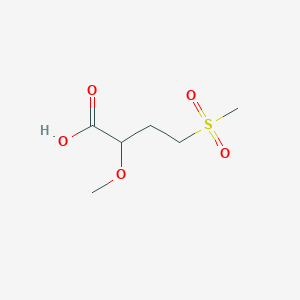
4-Methanesulfonyl-2-methoxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methanesulfonyl-2-methoxybutanoic acid is a compound with the molecular formula C6H12O5S and a molecular weight of 196.2 g/mol.
Vorbereitungsmethoden
The synthesis of 4-Methanesulfonyl-2-methoxybutanoic acid involves several steps. One common method includes the reaction of methanesulfonyl chloride with 2-methoxybutanoic acid under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve more scalable processes, but specific details are often proprietary.
Analyse Chemischer Reaktionen
4-Methanesulfonyl-2-methoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The methanesulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methanesulfonyl-2-methoxybutanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: As a sulfonamide antibiotic, it is being researched for its potential use in treating bacterial infections.
Industry: It may have applications in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-Methanesulfonyl-2-methoxybutanoic acid involves its interaction with bacterial enzymes, inhibiting their function and leading to the death of the bacteria. The methanesulfonyl group plays a crucial role in this process by forming stable complexes with the target enzymes .
Vergleich Mit ähnlichen Verbindungen
4-Methanesulfonyl-2-methoxybutanoic acid can be compared with other sulfonamide antibiotics. Similar compounds include:
Methanesulfonic acid: A simpler sulfonic acid with similar chemical properties.
Sulfanilamide: Another sulfonamide antibiotic with a different structure but similar antibacterial activity.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and biological activity compared to other sulfonamides.
Eigenschaften
Molekularformel |
C6H12O5S |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
2-methoxy-4-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C6H12O5S/c1-11-5(6(7)8)3-4-12(2,9)10/h5H,3-4H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
CVROQCLSIPSAQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCS(=O)(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















